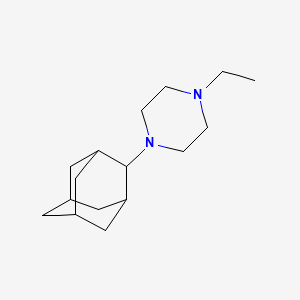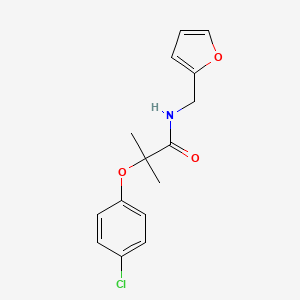
N-(2-chlorobenzyl)-2-(phenylthio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorobenzyl)-2-(phenylthio)acetamide, commonly known as CBPTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. CBPTA is a thioamide derivative that has been synthesized through various methods and has been studied for its biological activities and pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of CBPTA is not fully understood, but studies have suggested that it may act through the induction of apoptosis, inhibition of cell proliferation, and disruption of mitochondrial function. CBPTA has also been shown to inhibit the activity of certain enzymes, including topoisomerase II and thioredoxin reductase, which are involved in DNA replication and oxidative stress response, respectively.
Biochemical and Physiological Effects
CBPTA has been shown to induce cytotoxicity and apoptosis in cancer cells, as well as inhibit cell proliferation. It has also been shown to exhibit antifungal and antibacterial activity. However, studies have also reported that CBPTA may have toxic effects on normal cells, including hepatotoxicity and nephrotoxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CBPTA has several advantages for lab experiments, including its ease of synthesis and its potential as a lead compound for the development of anticancer and antifungal agents. However, its toxicity to normal cells and potential side effects must be taken into consideration when conducting experiments. Additionally, further studies are needed to fully understand the mechanism of action and potential therapeutic applications of CBPTA.
Direcciones Futuras
There are several future directions for the study of CBPTA, including the development of CBPTA derivatives with improved efficacy and reduced toxicity, the investigation of its potential as a combination therapy with other anticancer agents, and the exploration of its mechanism of action and potential therapeutic applications in other diseases. Additionally, further studies are needed to fully understand the pharmacokinetics and pharmacodynamics of CBPTA in vivo.
Conclusion
In conclusion, CBPTA is a thioamide derivative that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. It exhibits cytotoxic effects against various cancer cell lines, as well as antifungal and antibacterial activity. However, its toxicity to normal cells and potential side effects must be taken into consideration when conducting experiments. Further studies are needed to fully understand the mechanism of action and potential therapeutic applications of CBPTA.
Métodos De Síntesis
CBPTA can be synthesized through various methods, including the reaction of 2-chlorobenzylamine with phenylthioacetic acid, followed by the addition of thionyl chloride and triethylamine. Another method involves the reaction of 2-chlorobenzaldehyde with phenylthiourea in the presence of sodium hydroxide and ethanol. The resulting CBPTA can be purified through recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
CBPTA has been studied for its potential applications in medicinal chemistry, particularly in the development of anticancer agents. Studies have shown that CBPTA exhibits cytotoxic effects against various cancer cell lines, including breast cancer, lung cancer, and leukemia. CBPTA has also been studied for its potential as an antifungal agent, with promising results against Candida albicans. Additionally, CBPTA has been investigated for its antibacterial activity against Gram-positive bacteria.
Propiedades
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-phenylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNOS/c16-14-9-5-4-6-12(14)10-17-15(18)11-19-13-7-2-1-3-8-13/h1-9H,10-11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBIXPMUVDNBTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=O)NCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)-2-(phenylsulfanyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-diphenyl-6H-pyrimido[2,1-b]quinazolin-6-one](/img/structure/B5802017.png)


![methyl {3-[(phenylacetyl)amino]phenoxy}acetate](/img/structure/B5802041.png)
![1-methyl-3-[2-(2-naphthyloxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5802047.png)

![tert-butyl [(3-cyano-6-phenyl-2-pyridinyl)thio]acetate](/img/structure/B5802072.png)

![{2-[(3-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5802077.png)
![2-methyl-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]propanamide](/img/structure/B5802090.png)
![N-{[(2-chlorophenyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5802096.png)

![2-[(1-cyclohexyl-1H-tetrazol-5-yl)thio]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B5802105.png)